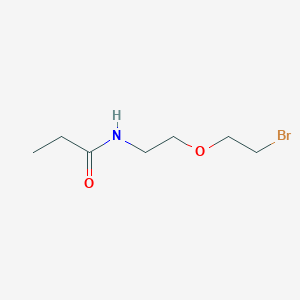

N-Ethylpropionamide-PEG1-Br

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Ethylpropionamide-PEG1-Br is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethylpropionamide-PEG1-Br can be synthesized through a series of chemical reactions involving the introduction of a bromine atom into the PEG chain. The synthetic route typically involves the following steps:

Preparation of N-Ethylpropionamide: This involves the reaction of ethylamine with propionic acid to form N-ethylpropionamide.

PEGylation: The N-ethylpropionamide is then reacted with a PEG derivative to introduce the PEG chain.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethylpropionamide-PEG1-Br undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups, making it a versatile intermediate for further chemical modifications.

Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as PROTACs

Common Reagents and Conditions

Bromination: Bromine or brominating agents are used to introduce the bromine atom.

PEGylation: PEG derivatives are used to introduce the PEG chain.

Coupling Reactions: Various coupling agents and catalysts are used to facilitate the formation of larger molecules

Major Products Formed

The major products formed from these reactions include various PROTAC molecules, which are used for targeted protein degradation .

Scientific Research Applications

N-Ethylpropionamide-PEG1-Br has several scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.

Biology: PROTACs synthesized using this compound can selectively degrade target proteins, making them useful for studying biological pathways and processes.

Medicine: PROTACs have potential therapeutic applications, including the treatment of diseases caused by aberrant protein function.

Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

N-Ethylpropionamide-PEG1-Br functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome .

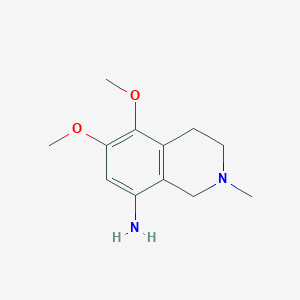

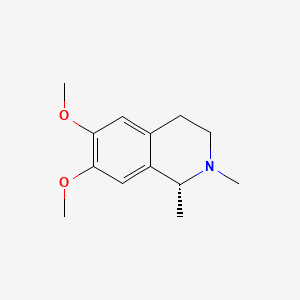

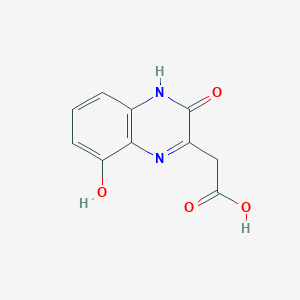

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-Bromoethoxy)ethyl)propanamide

- N-(2-(2-Bromoethoxy)ethyl)acetamide

- N-(2-(2-Bromoethoxy)ethyl)butanamide

Uniqueness

N-Ethylpropionamide-PEG1-Br is unique due to its PEG-based structure, which provides enhanced solubility and stability. This makes it a valuable linker for the synthesis of PROTACs, offering advantages over other similar compounds .

Properties

Molecular Formula |

C7H14BrNO2 |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

N-[2-(2-bromoethoxy)ethyl]propanamide |

InChI |

InChI=1S/C7H14BrNO2/c1-2-7(10)9-4-6-11-5-3-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

QULASMFQNIACBD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCOCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)

![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)

![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)

![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)